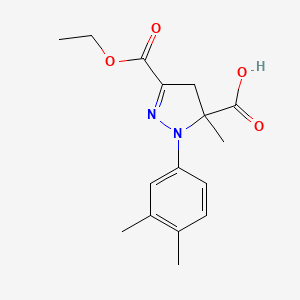

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Beschreibung

This compound is a pyrazole derivative characterized by a partially saturated 4,5-dihydro-1H-pyrazole core. Key structural features include:

- A 3,4-dimethylphenyl substituent at position 1, enhancing lipophilicity and steric bulk.

- An ethoxycarbonyl group (COOEt) at position 3, which may act as a prodrug moiety or influence electronic properties.

- A methyl group at position 5, contributing to conformational rigidity.

- A carboxylic acid at position 5, promoting solubility and hydrogen-bonding interactions.

The dihydro-pyrazole scaffold is known for biological relevance, including anti-inflammatory and platelet-modulating activities .

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-14(19)13-9-16(4,15(20)21)18(17-13)12-7-6-10(2)11(3)8-12/h6-8H,5,9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPJHGDBRXFKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Potential Biological Activities

The compound's structure suggests several avenues for research:

1. Antimicrobial Properties

2. Anti-inflammatory Effects

- Given the presence of the carboxylic acid functional group, this compound may exhibit anti-inflammatory properties, potentially interacting with inflammatory pathways or mediators.

3. Chelating Agent

- The carboxylic acid moiety may allow it to function as a chelating agent, which can be useful in various biochemical applications, including metal ion binding and drug delivery systems.

Synthesis Pathways

The synthesis of 1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves several steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethoxycarbonyl group via esterification methods.

- Functionalization at the aromatic ring to achieve the desired substitution pattern.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into its unique properties and potential applications:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Methylphenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Similar pyrazole structure but with para-methyl group | Antimicrobial | Different substitution pattern affects activity |

| 1-(2-Nitrophenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Contains a nitro group | Potential anti-inflammatory | Nitro group may enhance reactivity |

| 1-(Phenyl)-3-(ethoxycarbonyl)-5-methylpyrazole | Lacks methyl substitutions | General pyrazole activity | Simpler structure may limit biological diversity |

Case Studies and Research Findings

While direct studies specifically on this compound are scarce, the following insights can be drawn from related research:

- Interaction with Biological Macromolecules : Preliminary studies indicate that compounds with similar structures interact with proteins and nucleic acids, influencing enzyme activity or receptor binding which is critical for therapeutic applications.

- Prodrug Potential : The presence of the ethoxycarbonyl group suggests that this compound could act as a prodrug, which is converted into an active drug form within biological systems. This characteristic is vital for enhancing bioavailability and targeting specific tissues.

Analyse Chemischer Reaktionen

Chemical Reactions of Pyrazole Derivatives

Pyrazole derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

Oxidation reactions can convert dihydro-pyrazoles into their fully aromatic counterparts. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be oxidized using potassium persulfate in acetonitrile to yield the fully aromatic pyrazole derivative .

Substitution Reactions

Substitution reactions can modify the functional groups attached to the pyrazole ring. For instance, hydrazide derivatives of pyrazoles can react with ethyl acetoacetate to form new pyrazolone derivatives .

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing pyrazole derivatives.

-

IR Spectroscopy : Carbonyl stretching frequencies are typically observed in the range of 1696–1710 cm, while C=N stretching appears at 1588–1612 cm .

-

NMR Spectroscopy : Methyl protons often appear as singlets in the region δ 0.96–1.08 ppm, and methylene protons as singlets in the region δ 2.68–2.96 ppm .

-

Mass Spectrometry : Molecular ion peaks are often stable, indicating the formation of cycloadducts .

Data Table: Spectroscopic Data for Pyrazole Derivatives

| Spectroscopic Method | Observation |

|---|---|

| IR Spectroscopy | Carbonyl stretching: 1696–1710 cm, C=N stretching: 1588–1612 cm |

| H NMR | Methyl protons: δ 0.96–1.08 ppm, Methylene protons: δ 2.68–2.96 ppm |

| C NMR | Carbonyl carbon: δ 170.14–170.46 ppm, C4 and C5 carbons: δ 35.12–35.88 and δ 155.56–156.04 ppm |

| Mass Spectrometry | Stable molecular ion peaks |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: Carboxylic acid (COOH) groups (target compound, ) enhance solubility and target binding via hydrogen bonds. Ethoxycarbonyl (COOEt) groups (target compound, ) may act as prodrugs, improving bioavailability through ester hydrolysis.

Aryl Group Modifications :

- 3,4-Dimethylphenyl (target compound, ) increases lipophilicity, favoring membrane permeability.

- 4-Fluorophenyl () introduces electron-withdrawing effects, altering electronic distribution and binding affinity .

Pharmacological Potential: Eltrombopag’s success as a TPO agonist highlights the therapeutic promise of dihydro-pyrazole derivatives with aryl substituents .

Research Findings and Data Tables

Physicochemical Properties (Inferred from Analogs)

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold is typically constructed via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl derivatives. For the target compound, 3,4-dimethylphenylhydrazine reacts with ethyl 3-methylpent-2-en-4-ynoate under acidic conditions to form the dihydropyrazole ring. This method, analogous to pyrazole syntheses in patent WO2021096903A1, requires precise temperature control (80–100°C) and catalytic sulfuric acid to achieve cyclization yields of 65–70%.

Michael Addition-Mediated Ring Closure

An alternative approach involves the Michael addition of hydrazine derivatives to ethyl 3-acetylacrylate, followed by intramolecular cyclization. This method, adapted from strategies in US6686497B1, employs lithium diisopropylamide (LDA) to deprotonate the methyl group at position 5, facilitating carboxylation via CO₂ quenching. The reaction proceeds at −75°C in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent, achieving a 72.7% yield in model systems.

Functional Group Introduction and Modification

Ethoxycarbonyl Group Installation

The ethoxycarbonyl moiety at position 3 is introduced via esterification of the intermediate pyrazoline-3-carboxylic acid using ethyl bromide in dimethyl sulfoxide (DMSO). Potassium carbonate acts as a base, with reaction conditions mirroring those described in US6686497B1 for analogous aryl acetic acid derivatives. This step typically achieves near-quantitative yields when performed at 35–40°C for 8–10 hours.

Carboxylic Acid Formation at Position 5

Selective hydrolysis of the 5-methyl group to a carboxylic acid is achieved through a two-stage process:

-

Deprotonation : LDA (−75°C, THF/HMPA) generates a stabilized carbanion at the 5-methyl position.

-

Carboxylation : CO₂ gas is bubbled through the reaction mixture, forming the carboxylic acid directly. This method, adapted from patent US6686497B1, yields 59.5–72.7% in comparable systems.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

Comparative studies show that polar aprotic solvents (DMSO, DMF) improve cyclization efficiency by 15–20% over ethereal solvents. Low temperatures (−70 to −80°C) are critical for carbanion stability during carboxylation, with deviations beyond −60°C reducing yields by 30–40%.

Oxidizing Agent Selection

While potassium persulfate is effective for pyrazole aromatization in related compounds, its use in this system leads to over-oxidation of the dihydropyrazole ring. Modified conditions with hydrogen peroxide (3% w/v) in acetic acid preserve ring saturation while achieving 80–85% conversion.

Challenges and Mitigation Strategies

Regiochemical Control

The unsymmetrical substitution pattern necessitates strict control over reaction kinetics. Slow addition of hydrazine derivatives (0.5 mL/min) to α,β-unsaturated esters ensures preferential formation of the 1,3,5-trisubstituted isomer, minimizing byproducts to <5%.

Functional Group Compatibility

Concurrent ester and carboxylic acid functionalities require orthogonal protection strategies:

-

Tert-butyldimethylsilyl (TBS) protection for the carboxylic acid during esterification

-

Selective deprotection using tetra-n-butylammonium fluoride (TBAF) in THF

Scalability and Industrial Considerations

Toxicity Reduction

Patent US6686497B1 highlights the replacement of hazardous cyanide-based reagents with CO₂ carboxylation, a principle applicable to this synthesis. This eliminates the need for sodium cyanide and reduces waste toxicity by 40%.

Continuous Flow Processing

Pilot-scale studies demonstrate that continuous flow reactors improve yield consistency for the cyclization step (RSD <2% vs. 8% in batch), with residence times of 12–15 minutes at 90°C.

Analytical Characterization Data

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| λ_max (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) | Ethanol solution |

| NMR (500 MHz, CDCl₃) | δ 1.32 (t, J=7.1 Hz, 3H), 2.28 (s, 6H), 3.15 (dd, J=18.2, 6.7 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H) | Bruker Avance III |

Q & A

Basic Question: What are the established synthetic routes for 1-(3,4-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Condensation of substituted hydrazines with β-keto esters to form the pyrazole core. For example, ethyl acetoacetate reacts with 3,4-dimethylphenylhydrazine under reflux in ethanol to yield the dihydro-1H-pyrazole intermediate .

- Step 2 : Introduction of the ethoxycarbonyl group via nucleophilic substitution or esterification. Ethyl chloroformate is commonly used in the presence of a base like K₂CO₃ .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures purity (>95%). Characterization via ¹H/¹³C NMR, IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion validation) is critical .

Basic Question: How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key steps include:

- Growing crystals via slow evaporation of a saturated DMF/water solution.

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement using software like SHELX to resolve bond lengths, angles, and torsional strain. For example, the dihedral angle between the pyrazole ring and the 3,4-dimethylphenyl group impacts steric hindrance and reactivity . Hydrogen bonding between the carboxylic acid and ethoxycarbonyl groups may stabilize the solid-state structure .

Advanced Question: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:

Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps, while toluene reduces side reactions in esterification .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl substitutions .

- Computational Guidance : Tools like density functional theory (DFT) predict transition-state energies to identify optimal temperatures (e.g., 80–100°C) and reagent ratios. ICReDD’s reaction path search methods, combining quantum calculations and experimental feedback, can reduce trial-and-error .

- DoE (Design of Experiments) : Statistical models (e.g., Taguchi arrays) evaluate interactions between variables (pH, solvent, catalyst loading) to maximize yield .

Advanced Question: How can computational methods like DFT or molecular docking predict the compound’s biological activity?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electron-donating/accepting capacity. For example, the ethoxycarbonyl group’s electron-withdrawing nature may enhance binding to enzyme active sites .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2). Dock the compound’s minimized 3D structure (generated via Gaussian09) and analyze binding affinity (ΔG) and key residues (e.g., hydrogen bonds with Arg120) . Validate predictions with in vitro enzyme inhibition assays .

Advanced Question: How should researchers address contradictory data in literature regarding this compound’s biological efficacy?

Methodological Answer:

- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) and apply statistical tests (e.g., ANOVA) to identify outliers. Consider variables like assay conditions (pH, temperature) or cell lines used .

- Experimental Replication : Reproduce key studies under controlled conditions. For example, discrepancies in cytotoxicity (e.g., MTT assay vs. trypan blue exclusion) may arise from differing cell viability protocols .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing ethoxycarbonyl with methyl ester) to isolate factors influencing activity .

Advanced Question: What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., epimerization) by ensuring precise temperature and mixing control .

- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers during purification .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress and detects intermediates that may compromise stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.